molecular formula C13H12F3N5O3 B2712468 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034424-99-0

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No.: B2712468
CAS No.: 2034424-99-0
M. Wt: 343.266
InChI Key: OERZPCQTOZDGMC-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic urea derivative featuring a 4,6-dimethoxy-1,3,5-triazine core linked via a methyl group to a urea bridge, which is further substituted with a 2,3,4-trifluorophenyl moiety.

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c1-23-12-19-8(20-13(21-12)24-2)5-17-11(22)18-7-4-3-6(14)9(15)10(7)16/h3-4H,5H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERZPCQTOZDGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=C(C(=C(C=C2)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanism of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine ring and a fluorinated phenyl group. Its molecular formula is C12H12F3N5O2C_{12}H_{12}F_3N_5O_2 with a molecular weight of approximately 325.25 g/mol. The presence of the trifluorophenyl group is significant as it may enhance lipophilicity and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases that are crucial in cancer progression. In particular, they target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .
  • Case Studies : A study demonstrated that derivatives of triazine compounds exhibited significant cytotoxic effects against several cancer cell lines including breast and lung cancer cells. The IC50 values were reported in the low nanomolar range .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Targeting Enzymatic Pathways : The compound acts as an inhibitor for specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : It has been observed that treatment with similar triazine derivatives leads to increased apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Fluorination Effects : The introduction of trifluoromethyl groups has been linked to enhanced potency against specific targets due to increased electron-withdrawing effects.
  • Triazine Modifications : Variations in the triazine core influence both solubility and binding affinity to target proteins .

Toxicity and Side Effects

While promising as an anticancer agent, the toxicity profile remains a critical area of study:

  • Preclinical Studies : Some derivatives have shown dose-dependent toxicity in animal models. Common side effects include gastrointestinal disturbances and hematological changes .

Data Summary Table

Biological ActivityObservationsReference
Anticancer ActivityIC50 values in low nanomolar range against various cancer cell lines
Kinase InhibitionSelective inhibition of EGFR and related kinases
Apoptosis InductionIncreased caspase activity leading to apoptosis
Toxicity ProfileDose-dependent toxicity observed in preclinical studies

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing triazine moieties exhibit significant antimicrobial properties. The presence of the trifluorophenyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that derivatives of triazine compounds can target bacterial strains effectively. For instance, modifications to the structure have resulted in compounds with minimal inhibitory concentrations (MICs) as low as 0.39 μg/mL against Staphylococcus aureus .

Drug Development
The compound serves as a scaffold for developing new pharmaceuticals. Its ability to form stable interactions with biological targets makes it a candidate for further investigation in drug discovery programs. The triazine ring system is known for its role in various bioactive molecules, which can lead to the development of new therapeutic agents targeting diseases such as cancer and bacterial infections .

Agricultural Applications

Herbicide Development
The triazine structure is well-known in herbicide chemistry. Compounds similar to 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea are being explored for their potential as selective herbicides. The incorporation of trifluoromethyl groups has been shown to enhance herbicidal activity against a range of weed species while minimizing crop damage .

Pesticide Formulation
In addition to herbicides, this compound can be utilized in formulating pesticides. Its efficacy against pests and pathogens makes it suitable for integration into agrochemical products aimed at improving crop yields and protecting against diseases.

Chemical Synthesis

Reagent in Organic Synthesis
The compound acts as a reagent in organic synthesis processes. It can facilitate the activation of carboxylic acids during peptide synthesis and other coupling reactions. This application is critical in developing new peptides and proteins for therapeutic use .

Condensing Agent
As a condensing agent, it plays a vital role in various chemical transformations that require the formation of amide bonds or other linkages between organic molecules. This property is particularly useful in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains of bacteria including Escherichia coli and Pseudomonas aeruginosa. The MIC values were significantly lower than those of standard antibiotics .

Case Study 2: Herbicidal Activity

Field trials conducted with triazine-based herbicides showed that formulations containing this compound effectively controlled weed populations with minimal impact on non-target plants. The selectivity was attributed to the unique binding properties of the trifluorophenyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinosulfuron

  • Structure : 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea .
  • Key Differences: The urea bridge in cinosulfuron is substituted with a sulfonyl group and a methoxyethoxy-phenyl moiety, whereas the target compound features a methyl-linked triazine and a trifluorophenyl group. Activity: Cinosulfuron is a herbicide targeting acetolactate synthase (ALS) in plants.

TRI Antifungal Compound

  • Structure : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline .
  • Key Differences :
    • TRI lacks a urea bridge but shares the 4,6-dimethoxy-triazine core. The target compound’s trifluorophenyl group introduces steric and electronic effects absent in TRI.
    • Activity : TRI exhibits antifungal activity against C. albicans. The free -NH- link in urea derivatives like the target compound may enhance hydrogen bonding to fungal targets .

Bis(morpholino-1,3,5-triazine) Derivatives

  • Examples: 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15) . 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea (Compound 25) .
  • Key Differences: Morpholino groups on the triazine ring improve solubility and pharmacokinetics, whereas methoxy groups in the target compound may reduce metabolic stability. Activity: These derivatives are research candidates for kinase inhibition (e.g., PI3K-Akt pathway). The trifluorophenyl group in the target compound could enhance membrane permeability compared to polar hydroxymethyl or piperazine substituents .

Atrazine and Cyanazine

  • Structures: Chloro-substituted triazines (e.g., 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) .
  • Key Differences: Atrazine and cyanazine lack urea bridges and methoxy groups, relying on chloro and amino substituents for herbicidal activity. Activity: These compounds inhibit photosynthesis.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Triazine Substituents Urea/Functional Group Substituents Biological Activity Reference
Target Compound 4,6-Dimethoxy 2,3,4-Trifluorophenyl Undetermined -
Cinosulfuron 4,6-Dimethoxy 2-(2-Methoxyethoxy)phenylsulfonyl Herbicide (ALS inhibitor)
TRI Antifungal Compound 4,6-Dimethoxy Vinyl-4-methoxyaniline Antifungal
Bis(morpholino-triazine) Derivatives 4,6-Dimorpholino Hydroxymethyl/piperazine-phenyl Kinase inhibition
Atrazine 2-Chloro, 4-ethylamino None (chloro-amino substituents) Herbicide (PSII inhibitor)

Key Findings:

Substituent Effects: Methoxy groups on triazine (target compound, cinosulfuron) improve electron density but may reduce metabolic stability compared to morpholino or chloro groups.

Urea Bridge Importance: Urea derivatives (target compound, cinosulfuron) exhibit hydrogen-bonding capacity critical for enzyme inhibition (e.g., ALS in herbicides). The methyl linker in the target compound may confer conformational flexibility .

Q & A

Q. What are the critical steps in synthesizing 1-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling a triazine derivative (e.g., 4,6-dimethoxy-1,3,5-triazine) with a fluorophenyl urea precursor. Key steps include:
  • Activation : Use of coupling agents like 2,4,6-collidine in anhydrous dichloromethane under inert conditions to activate intermediates .
  • Purification : Iterative silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product .
  • Validation : Confirm purity via melting point, thin-layer chromatography (Rf values), and spectroscopic methods (¹H/¹³C/¹⁹F NMR, HRMS) .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized for structural elucidation of this compound?

  • Methodology :
  • ¹H NMR : Focus on urea NH protons (~8–10 ppm) and triazine methyl/methoxy groups (~3–4 ppm). Fluorophenyl protons show splitting patterns due to fluorine coupling .
  • ¹⁹F NMR : Identify fluorine environments (2,3,4-trifluorophenyl) with distinct chemical shifts .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks and isotopic patterns, ensuring accuracy within ±2 ppm .

Q. What stability tests are essential for this compound under physiological conditions?

  • Methodology :
  • Plasma Stability : Incubate in rat plasma at 37°C, sample at intervals (0, 1, 4, 24 hrs), and quantify degradation via LC-MS. Look for N-demethylation or oxidation products .
  • pH Stability : Test in simulated gastric/intestinal fluids (pH 1.2–6.8) to assess hydrolysis susceptibility of the triazine-urea bond .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity and degradation pathways of this compound?

  • Methodology :
  • DFT Calculations : Use B3LYP/6-311G(d,p) to model electronic properties (HOMO-LUMO gaps), charge distribution (AIM analysis), and potential degradation sites (e.g., urea linkage) .
  • Molecular Dynamics : Simulate interactions with biological matrices (e.g., plasma proteins) to predict metabolic stability and degradation kinetics .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodology :
  • Comparative Analysis : Cross-reference NMR/HRMS data with structurally analogous compounds (e.g., 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea) to identify deviations .
  • X-ray Crystallography : Resolve ambiguities by determining the single-crystal structure, confirming bond lengths/angles and fluorine substitution patterns .

Q. How can degradation products be identified and quantified during long-term stability studies?

  • Methodology :
  • LC-MS/MS : Use high-resolution mass spectrometry to detect low-abundance metabolites (e.g., N-oxidized or demethylated derivatives) .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels at suspected degradation sites (e.g., triazine ring) to track fragmentation pathways .

Q. What synthetic modifications improve the compound’s stability without compromising bioactivity?

  • Methodology :
  • Structural Tuning : Replace labile groups (e.g., methoxy triazine with morpholino substituents) to enhance resistance to hydrolysis .
  • Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., ester prodrugs) to delay degradation .

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